molecular formula C16H24O2 B13997063 2-Methyl-4-octylbenzoic acid

2-Methyl-4-octylbenzoic acid

Cat. No.: B13997063
M. Wt: 248.36 g/mol
InChI Key: KTFSKIHSVLYJOZ-UHFFFAOYSA-N
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Description

2-Methyl-4-octylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by a benzene ring substituted with a methyl group at the second position and an octyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-octylbenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2-methylbenzoic acid with an octyl halide under basic conditions. The reaction typically uses a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the carboxylic acid group, followed by the addition of the octyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of catalytic processes to facilitate the alkylation reaction. Catalysts such as palladium or nickel complexes may be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-octylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2-methyl-4-octylbenzaldehyde or this compound derivatives.

    Reduction: Formation of 2-methyl-4-octylbenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Methyl-4-octylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-octylbenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Octylbenzoic acid: Similar structure but lacks the methyl group at the second position.

    2-Methylbenzoic acid: Similar structure but lacks the octyl group at the fourth position.

    4-Methylbenzoic acid: Similar structure but lacks the octyl group and has the methyl group at the fourth position.

Uniqueness

2-Methyl-4-octylbenzoic acid is unique due to the presence of both the methyl and octyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-methyl-4-octylbenzoic acid

InChI

InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-14-10-11-15(16(17)18)13(2)12-14/h10-12H,3-9H2,1-2H3,(H,17,18)

InChI Key

KTFSKIHSVLYJOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)C(=O)O)C

Origin of Product

United States

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